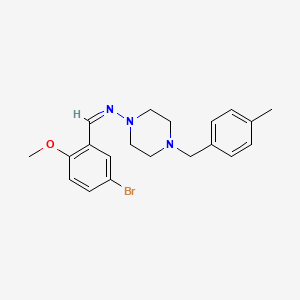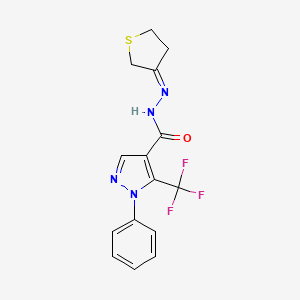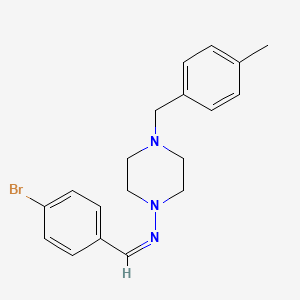
N-(5-bromo-2-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine, also known as BM212, is a novel compound that has gained attention in the scientific community for its potential use in various medical applications. BM212 is a piperazine derivative that has shown promising results in preclinical studies for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is not fully understood, but it is believed to act by inhibiting the activity of enzymes that are essential for the survival of cancer cells, bacteria, and parasites. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of bacteria and parasites by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and high selectivity towards cancer cells, bacteria, and parasites. It has also been shown to have a broad spectrum of activity against various strains of bacteria and parasites. This compound has been shown to have minimal effects on normal cells, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-bromo-2-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine in lab experiments include its high selectivity towards cancer cells, bacteria, and parasites, its low toxicity, and its broad spectrum of activity. The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the development of N-(5-bromo-2-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability. Another potential direction is the development of this compound derivatives with improved activity and selectivity. This compound also has potential for use in combination therapy with other drugs for the treatment of various diseases.
Conclusion
In conclusion, this compound is a novel compound with promising potential for the treatment of various diseases. Its simple and efficient synthesis method, low toxicity, and broad spectrum of activity make it an attractive option for further development. Future research should focus on optimizing its pharmacokinetic properties and developing this compound derivatives with improved activity and selectivity.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine involves the reaction of 5-bromo-2-methoxybenzaldehyde with 4-(4-methylbenzyl)piperazine in the presence of a base. The reaction yields this compound as a yellow solid with a purity of over 95%. The synthesis method is simple and efficient, making it an attractive option for large-scale production.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been extensively studied for its potential use in various medical applications. It has shown promising results in preclinical studies for the treatment of cancer, tuberculosis, and parasitic infections. This compound has also been studied for its potential use as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
(Z)-1-(5-bromo-2-methoxyphenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O/c1-16-3-5-17(6-4-16)15-23-9-11-24(12-10-23)22-14-18-13-19(21)7-8-20(18)25-2/h3-8,13-14H,9-12,15H2,1-2H3/b22-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZJFUXKNHEQMN-HMAPJEAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-bromo-5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine](/img/structure/B5916500.png)
![N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-2,4-dichlorobenzamide](/img/structure/B5916506.png)
![4-fluoro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5916513.png)
![3-(4-hydroxyphenyl)-2-[(2-iodobenzoyl)amino]acrylic acid](/img/structure/B5916526.png)
![2-iodo-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916529.png)
![2-chloro-N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916540.png)

![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate](/img/structure/B5916545.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5916553.png)
![2,6-dimethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B5916570.png)

![ethyl 4-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916584.png)
![ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916587.png)